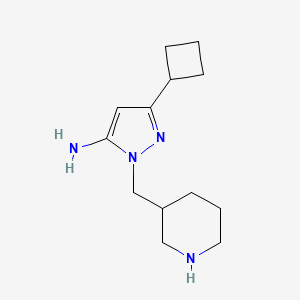

3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-cyclobutyl-2-(piperidin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c14-13-7-12(11-4-1-5-11)16-17(13)9-10-3-2-6-15-8-10/h7,10-11,15H,1-6,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRVGYLGPZGEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)CC3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine is a synthetic compound with a distinctive structure that includes a cyclobutyl group, a piperidinyl moiety, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the fields of neurology and antimicrobial research.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as receptors or enzymes involved in neurotransmission and cellular signaling pathways. This interaction may modulate enzyme activity or receptor signaling, contributing to its therapeutic effects.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against Candida auris and other pathogens. The study concluded that these compounds could disrupt the plasma membrane of fungal cells, leading to cell death through apoptosis and cell cycle arrest .

Neuropharmacological Studies

Another study focused on the neuropharmacological effects of similar compounds in models of anxiety and depression. It was found that these compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting their potential as therapeutic agents for treating anxiety disorders.

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine is investigated for its potential therapeutic effects, including:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent. It potentially interacts with molecular targets that regulate cell growth and survival pathways.

Antimicrobial Properties : Research indicates that compounds in the pyrazole class exhibit antimicrobial activities. This compound's structure may enhance its efficacy against various bacterial strains, warranting further exploration in this area.

Biological Research

The compound is being studied for its mechanisms of action in biological systems:

Enzyme Inhibition : It has shown promise in inhibiting enzymes linked to metabolic disorders. Understanding its interaction with these enzymes could lead to the development of new treatments for conditions such as diabetes or obesity.

Receptor Modulation : Investigations into how this compound affects receptor signaling pathways are ongoing. It may modulate receptors involved in neurotransmission, which could have implications for treating neurological disorders.

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials:

Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for modifications that can enhance material performance in various applications, including coatings and composites.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxic effects against several cancer cell lines. The research highlighted the compound's ability to induce apoptosis through specific molecular pathways, suggesting its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against resistant strains, emphasizing the need for further investigation into its mechanism of action and efficacy in clinical settings.

Comparison with Similar Compounds

Key Observations :

- The piperidin-3-ylmethyl group provides a secondary amine, enhancing hydrogen-bonding capacity compared to simpler alkyl chains (e.g., methyl or tert-butyl) .

Unique Advantages of this compound :

- The piperidine ring offers conformational flexibility, enabling interactions with diverse biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis typically involves cyclization of substituted propenones with hydrazine derivatives. For example, condensation of cyclobutyl-substituted ketones with hydrazine hydrate in ethanol under reflux yields the pyrazole core. Subsequent functionalization (e.g., alkylation of the piperidinylmethyl group) requires anhydrous dichloromethane and triethylamine as a base to minimize side reactions . Optimization includes monitoring reaction progress via TLC and purifying intermediates via column chromatography (silica gel, hexane:ethyl acetate gradients) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with distinct signals for the cyclobutyl protons (δ ~1.85–2.29 ppm) and piperidinylmethyl groups (δ ~3.24–5.18 ppm). Infrared (IR) spectroscopy identifies amine N-H stretches (~3250–3290 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI m/z 215 [M+H]⁺) . Purity is assessed via HPLC using C18 columns and acetonitrile/water mobile phases .

Q. What crystallization strategies are recommended for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals are grown via slow evaporation of saturated ethyl acetate solutions. The SHELX suite (SHELXL/SHELXS) refines crystallographic data, with hydrogen bonding and torsion angles analyzed to confirm stereochemistry . For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality .

Advanced Research Questions

Q. How does the compound’s substitution pattern influence its biological activity, and how can this be validated experimentally?

- Methodological Answer : The cyclobutyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidinylmethyl moiety may modulate receptor binding. Comparative studies with analogs (e.g., 3-methyl or 3-phenyl derivatives) are conducted via in vitro assays (e.g., enzyme inhibition, receptor binding). For example, antimicrobial activity is tested using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria . Dose-response curves (IC₅₀ values) quantify potency .

Q. How can computational modeling predict the compound’s pharmacokinetic and target interaction profiles?

- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 03/09) estimate electronic properties (HOMO-LUMO gaps) and thermodynamic stability. Molecular docking (AutoDock Vina) simulates binding to targets (e.g., kinases or GPCRs), with binding affinities validated via SPR (Surface Plasmon Resonance) . ADMET predictions (SwissADME) assess bioavailability, CYP450 interactions, and toxicity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times). Cross-validate results using orthogonal methods:

- In vitro : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assays).

- In silico : Re-analyze docking poses to identify key residues affecting binding .

- Statistical : Use Bland-Altman plots or ANOVA to assess inter-study variability .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Formulation with cyclodextrins or liposomes enhances solubility and reduces hydrolysis. LC-MS identifies degradation products (e.g., oxidative deamination), guiding structural modifications (e.g., introducing electron-withdrawing groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.